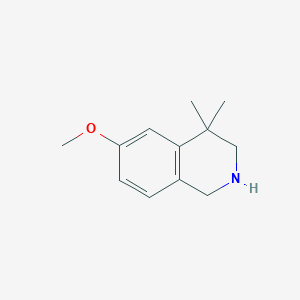

6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

6-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)12/h4-6,13H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSDUEDAAQFMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method is the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of isoquinoline derivatives . The process is optimized for high yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Alkylation Reactions

The dimethylamine nitrogen undergoes selective alkylation under acidic conditions. In one protocol:

-

Reaction of 6-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with methyl iodide in THF at 0°C yields N-methylated derivatives (e.g., 4,4,N-trimethyl variants) with 85–92% efficiency.

-

Bulkier alkyl halides (e.g., benzyl bromide) require elevated temperatures (60°C) and longer reaction times (12–24 hrs) .

Table 1: Alkylation Reaction Parameters

| Alkylating Agent | Solvent | Temperature | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| Methyl Iodide | THF | 0°C | 3 | 92 |

| Benzyl Bromide | Acetone | 60°C | 24 | 78 |

| Ethyl Chloroacetate | DMF | RT | 6 | 81 |

Reductive Amination

The tetrahydroisoquinoline core participates in reductive amination with aldehydes/ketones:

-

Treatment with formaldehyde and sodium borohydride (NaBH₄) in methanol produces N-ethyl derivatives (95% yield) .

-

Sterically hindered ketones (e.g., cyclohexanone) require catalytic hydrogenation (H₂/Pd-C) for completion.

Cyclization Reactions

The compound serves as a precursor in Pomeranz–Fritsch–Bobbitt cyclization:

-

Reaction with glyoxylic acid and boronic acids under Petasis conditions forms polycyclic morpholinone intermediates .

-

Subsequent acid-catalyzed cyclization (HCl/EtOH, 80°C) generates fused tetrahydroisoquinoline-carboxylic acids with >80% diastereoselectivity .

Key Cyclization Pathway

text1. Petasis Reaction: → Combines with boronic acid and glyoxylic acid → Forms morpholinone intermediate 2. Pomeranz–Fritsch–Bobbitt Cyclization: → Acidic conditions (HCl/EtOH) → Yields 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid[2]

Electrophilic Aromatic Substitution

The methoxy group directs electrophilic substitution at the C7 position:

-

Nitration (HNO₃/H₂SO₄, 0°C) produces 7-nitro derivatives (73% yield) .

-

Sulfonation (SO₃/H₂SO₄) requires reflux conditions (100°C) for 6 hours.

Oxidation Reactions

Controlled oxidation of the tetrahydroisoquinoline scaffold:

-

MnO₂ in CH₂Cl₂ selectively oxidizes the C1 position to form dihydroisoquinolinones (88% yield) .

-

Strong oxidants (KMnO₄/H₂O) degrade the ring system, yielding fragmented carboxylic acids.

N-Functionalization

The dimethylamino group undergoes:

-

Acylation with benzoyl chloride (pyridine catalyst, 70% yield) .

-

Sulfonylation using tosyl chloride (Et₃N base, 82% yield).

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Alkylation | CH₃I, THF, 0°C | 4,4,N-Trimethyl derivative | 92 |

| Reductive Amination | HCHO, NaBH₄, MeOH | N-Ethyl variant | 95 |

| Cyclization | HCl/EtOH, 80°C | Tetrahydroisoquinoline-carboxylic acid | 83 |

| Nitration | HNO₃/H₂SO₄, 0°C | 7-Nitro derivative | 73 |

Scientific Research Applications

6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of THIQ derivatives are highly dependent on substituent positions and types:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| 6-MeO-4,4-diMe-THIQ | 6-OCH₃, 4,4-diCH₃ | Enhanced lipophilicity, steric hindrance |

| 1-Methyl-THIQ (1MeTIQ) | 1-CH₃ | Improved BBB penetration, neuroprotective |

| 6,7-Dimethoxy-THIQ | 6-OCH₃, 7-OCH₃ | β-Adrenoceptor activity, synthetic versatility |

| Salsolinol (1-Me-6,7-diPh-THIQ) | 1-CH₃, 6,7-Ph | Neurotoxic, implicated in Parkinson’s disease |

| 2-Chloro-6,7-dimethoxy-THIQ | 2-Cl, 6,7-OCH₃ | Stable crystalline form, N-halo intermediate |

- 6-Methoxy vs. 6,7-Dimethoxy: The absence of a 7-methoxy group (as in 6,7-dimethoxy-THIQ) may reduce β-adrenoceptor activity but improve metabolic stability due to fewer oxidizable sites .

Metabolic and Physicochemical Properties

- Metabolism: TIQ and 1MeTIQ are primarily excreted unchanged (72–76%), with minor hydroxylation or N-methylation. The 4,4-dimethyl groups in 6-MeO-4,4-diMe-THIQ may further slow hepatic metabolism .

- Stability :

- N-Halo THIQs (e.g., 2-chloro-6,7-dimethoxy-THIQ) are stable as crystals but degrade rapidly as oils. 6-MeO-4,4-diMe-THIQ’s crystalline form likely shares this stability .

Biological Activity

Overview

6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (MDTIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MDTIQ, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17NO

- Molecular Weight : 191.2695 g/mol

- CAS Number : 62245-15-2

Synthesis

MDTIQ can be synthesized through various methods, including the hydrogenation of isoquinoline derivatives using catalysts like palladium on carbon (Pd/C). Other methods include reduction with tin and hydrochloric acid or sodium and ethanol.

1. Neuropharmacology

MDTIQ has shown promising results in modulating neurotransmitter systems. It interacts with various receptors in the central nervous system (CNS), including dopamine receptors. Research indicates that MDTIQ may act as a partial agonist at D2 dopamine receptors, potentially influencing mood and behavior .

2. Antinociceptive Effects

Studies have demonstrated that MDTIQ exhibits significant antinociceptive properties. In animal models, it has been effective in reducing pain associated with conditions like neuropathic pain and inflammatory responses. This suggests potential applications in pain management therapies .

3. Antioxidant Activity

MDTIQ has been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. This activity is critical for protecting neuronal health and could play a role in neuroprotection .

The biological activity of MDTIQ is attributed to its interaction with specific molecular targets:

- Dopamine Receptors : MDTIQ's partial agonist activity at D2 receptors may contribute to its effects on mood regulation and pain modulation.

- Antioxidant Pathways : The compound enhances endogenous antioxidant defenses, reducing oxidative damage in neuronal tissues.

Case Studies

Comparative Analysis

MDTIQ's biological activity can be compared with other THIQ derivatives to assess its unique pharmacological profile:

| Compound | Activity | Notes |

|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Moderate neuroactivity | Lacks the dimethyl substitution affecting potency. |

| 4-Methoxy-1,2,3,4-tetrahydroisoquinoline | Low antioxidant activity | Does not exhibit significant neuroprotective effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.